molecular formula C3H9ClN2O2 B12822011 3-Hydrazinylpropanoic acid hydrochloride

3-Hydrazinylpropanoic acid hydrochloride

Cat. No.: B12822011
M. Wt: 140.57 g/mol
InChI Key: GJMXFEGQDNVFKE-UHFFFAOYSA-N
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Description

3-Hydrazinylpropanoic acid hydrochloride is an organic compound with the molecular formula C3H8N2O2·HCl It is a derivative of propanoic acid where a hydrazine group replaces one of the hydrogen atoms on the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydrazinylpropanoic acid hydrochloride can be synthesized through several methods:

  • Hydrazinolysis of Esters: : One common method involves the reaction of ethyl 3-bromopropanoate with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

    C2H5O2C-CH2-CH2-Br+N2H4C3H8N2O2+C2H5OH+HBr\text{C2H5O2C-CH2-CH2-Br} + \text{N2H4} \rightarrow \text{C3H8N2O2} + \text{C2H5OH} + \text{HBr} C2H5O2C-CH2-CH2-Br+N2H4→C3H8N2O2+C2H5OH+HBr

  • Direct Hydrazination: : Another method involves the direct hydrazination of 3-chloropropanoic acid with hydrazine hydrate, followed by acidification with hydrochloric acid.

    C3H5ClO2+N2H4C3H8N2O2+HCl\text{C3H5ClO2} + \text{N2H4} \rightarrow \text{C3H8N2O2} + \text{HCl} C3H5ClO2+N2H4→C3H8N2O2+HCl

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrazinolysis reactions, optimized for yield and purity. The process is carried out in controlled environments to ensure safety and efficiency, given the reactive nature of hydrazine.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinylpropanoic acid hydrochloride undergoes various chemical reactions, including:

  • Oxidation: : It can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

  • Reduction: : The compound can be reduced to form hydrazine derivatives, which are useful intermediates in organic synthesis.

  • Substitution: : It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: 3-oxopropanoic acid, 3-hydroxypropanoic acid.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted propanoic acids.

Scientific Research Applications

3-Hydrazinylpropanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of hydrazine derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of hydrazine-sensitive enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anti-tumor agent and in the treatment of certain neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydrazinylpropanoic acid hydrochloride involves its interaction with biological molecules, particularly enzymes. The hydrazine group can form covalent bonds with enzyme active sites, inhibiting their activity. This inhibition can affect various metabolic pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    3-Hydrazinobenzoic acid: Similar in structure but with a benzene ring, used in different synthetic applications.

    3-Hydrazinopropionic acid: The non-hydrochloride form, used in similar research applications but with different solubility and reactivity properties.

Uniqueness

3-Hydrazinylpropanoic acid hydrochloride is unique due to its specific reactivity and solubility properties, making it particularly useful in aqueous reactions and biological studies. Its hydrochloride form enhances its stability and ease of handling compared to its non-salt counterpart.

This compound’s versatility and reactivity make it a valuable tool in various scientific and industrial applications, highlighting its importance in ongoing research and development.

Properties

Molecular Formula

C3H9ClN2O2

Molecular Weight

140.57 g/mol

IUPAC Name

3-hydrazinylpropanoic acid;hydrochloride

InChI

InChI=1S/C3H8N2O2.ClH/c4-5-2-1-3(6)7;/h5H,1-2,4H2,(H,6,7);1H

InChI Key

GJMXFEGQDNVFKE-UHFFFAOYSA-N

Canonical SMILES

C(CNN)C(=O)O.Cl

Origin of Product

United States

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